molecular formula C8H9Cl3O2 B14484642 Acetic acid, trichloro-, 2-cyclohexen-1-yl ester CAS No. 66928-68-5

Acetic acid, trichloro-, 2-cyclohexen-1-yl ester

Cat. No.: B14484642
CAS No.: 66928-68-5
M. Wt: 243.5 g/mol
InChI Key: FCKUQSZKVCGUON-UHFFFAOYSA-N
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Description

Acetic acid, trichloro-, 2-cyclohexen-1-yl ester is an organic compound with the molecular formula C8H9Cl3O2. It is an ester derived from trichloroacetic acid and 2-cyclohexen-1-ol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, trichloro-, 2-cyclohexen-1-yl ester typically involves the esterification reaction between trichloroacetic acid and 2-cyclohexen-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves the removal of water to form the ester bond . The general reaction can be represented as follows:

CCl3COOH+C6H10OHCCl3COOC6H9+H2O\text{CCl}_3\text{COOH} + \text{C}_6\text{H}_{10}\text{OH} \rightarrow \text{CCl}_3\text{COO}\text{C}_6\text{H}_9 + \text{H}_2\text{O} CCl3​COOH+C6​H10​OH→CCl3​COOC6​H9​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of catalysts, temperature control, and purification steps are crucial to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, trichloro-, 2-cyclohexen-1-yl ester undergoes various chemical reactions, including hydrolysis, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trichloroacetic acid, 2-cyclohexen-1-ol, and various substituted esters depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of acetic acid, trichloro-, 2-cyclohexen-1-yl ester involves its interaction with various molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing trichloroacetic acid and 2-cyclohexen-1-ol. Trichloroacetic acid can further participate in metabolic pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, dichloro-, 2-cyclohexen-1-yl ester
  • Acetic acid, monochloro-, 2-cyclohexen-1-yl ester
  • Acetic acid, trichloro-, 2-cyclopenten-1-yl ester

Uniqueness

Acetic acid, trichloro-, 2-cyclohexen-1-yl ester is unique due to the presence of three chlorine atoms in the acetic acid moiety, which significantly influences its reactivity and chemical properties. This makes it distinct from other similar esters with fewer chlorine atoms or different cyclic structures .

Properties

CAS No.

66928-68-5

Molecular Formula

C8H9Cl3O2

Molecular Weight

243.5 g/mol

IUPAC Name

cyclohex-2-en-1-yl 2,2,2-trichloroacetate

InChI

InChI=1S/C8H9Cl3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2

InChI Key

FCKUQSZKVCGUON-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)OC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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